4-methylumbelliferone

概述

描述

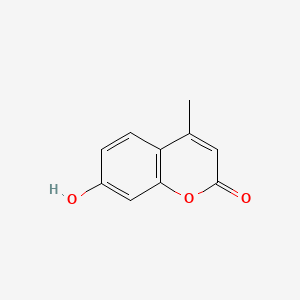

4-Methylumbelliferone (4-MU; 7-hydroxy-4-methylcoumarin) is a naturally occurring coumarin derivative with a broad spectrum of biological and industrial applications. Its structure features a coumarin backbone substituted with a hydroxyl group at the C7 position and a methyl group at C4, which are critical for its bioactivity . 4-MU is widely used as:

- Fluorescent probe: Detects ions (e.g., Hg²⁺) and enzymes (e.g., lipases) due to its strong fluorescence under UV light .

- Therapeutic agent: Exhibits antitumor, anti-inflammatory, and antioxidant properties .

- Pesticide precursor: Derivatives show acaricidal, herbicidal, and antifungal activities .

- Hyaluronan synthesis inhibitor: Blocks hyaluronan (HA) production, impacting cancer progression and inflammation .

准备方法

合成路线和反应条件: 羟甲克罗门可以通过佩希曼缩合反应合成,该反应涉及间苯二酚与乙酰乙酸乙酯在强酸催化剂(如硫酸)存在下反应 。反应过程如下: [ \text{间苯二酚} + \text{乙酰乙酸乙酯} \xrightarrow{\text{H}2\text{SO}_4} \text{羟甲克罗门} + \text{乙醇} ]

工业生产方法: 在工业生产中,羟甲克罗门通过相同的佩希曼缩合反应但以更大规模生产。反应条件经过优化以确保高产率和纯度。 然后通过从合适的溶剂(如甲醇或冰醋酸)中重结晶来纯化产物 {_svg_4}。

反应类型:

氧化: 羟甲克罗门可以发生氧化反应形成各种氧化衍生物。

还原: 羟甲克罗门的还原可以导致二氢衍生物的形成。

取代: 羟甲克罗门可以参与亲电取代反应,特别是在芳环上。

常用试剂和条件:

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用硼氢化钠或氢化铝锂等还原剂。

取代: 亲电取代反应通常使用卤素或硝化剂等试剂,在酸性条件下进行。

主要产物:

氧化: 羟甲克罗门的氧化衍生物。

还原: 二氢衍生物。

取代: 卤代或硝化羟甲克罗门衍生物。

科学研究应用

4-Methylumbelliferone (4MU) is a compound with diverse applications, primarily recognized as a hyaluronic acid synthesis inhibitor and a drug approved for treating cholestasis . Research indicates its potential in managing inflammation, fibrosis, body weight, serum cholesterol, and insulin resistance in animal models . Furthermore, it has demonstrated the ability to inhibit tumor progression and metastasis, suggesting a broad spectrum of effects stemming from multiple targets .

Scientific Research Applications

Target Deconvolution: 4MU's mechanism involves multiple targets, including enzymes and transcription factors, notably the nuclear receptor superfamily that regulates lipid and carbohydrate metabolism . Transcriptome analysis has shown that 4MU influences the expression of genes involved in bile acid metabolism, gluconeogenesis, and immune response, leading to decreased accumulation of glycogen granules in the liver .

Impact on Cancer Cells: 4MU has shown marked antitumor effects on glioblastoma (GBM) cells, both independently and in combination with chemotherapy . It can sensitize GBM cell lines to the effects of chemotherapeutic agents like temozolomide (TMZ) and vincristine (VCR), inhibiting metabolic activity and cell proliferation in TMZ-resistant cells . Studies indicate that 4MU can revert and sensitize cell lines to TMZ and VCR effects, even when low doses of TMZ enhance cell proliferation .

Wound Healing and MMP Activity: 4MU and TMZ similarly decreased cell migration on both U251 and LN229 cell lines . The highest dose of 4MU diminished cell migration more efficiently than TMZ on LN229 cells .

Hyaluronan Inhibition: 4MU reduces hyaluronan (HA) in cultures of primary human aortic smooth muscle cells, as well as the cellular content of the HA precursor UDP-glucuronic acid . It also reduces transcripts coding for the three HA synthases as well as UDP glucose pyrophosphorylase and dehydrogenase . Systemic treatment with 4MU in tumor models shows reduced hepatic and systemic levels of HA and decreases the expression of cancer stem cells .

Case Studies

Animal Models of Autoimmunity and Cancer: Studies involving animal models of diseases, such as type 1 diabetes, multiple sclerosis, and various malignancies, have shown beneficial effects when HA synthesis is inhibited using 4MU .

HBV-Associated HCC: In an in vivo study using a Hepatitis B virus (HBV) transgenic mice model of hepatocellular carcinoma (HCC), 4MU downregulated the mRNA expressions of HA-related genes Has3 and Hyal2 . Histological analysis revealed that 4MU treatment reduced fibrosis, inflammation, and steatosis in vivo .

Data Table

作用机制

羟甲克罗门主要通过抑制透明质酸的合成发挥作用。 它下调透明质酸合成酶(HAS2 和 HAS3)的表达,导致透明质酸水平降低 。 这种机制在用作治疗涉及透明质酸过度产生的疾病(如某些癌症和 COVID-19)的治疗剂方面尤其重要 。

类似化合物:

伞形酮: 另一种香豆素衍生物,具有类似的化学结构,但药理性质不同。

东莨菪碱: 一种香豆素衍生物,具有抗炎和抗氧化作用。

香豆素: 羟甲克罗门的母体化合物,以其抗凝血作用而闻名。

羟甲克罗门的独特之处: 羟甲克罗门在香豆素衍生物中是独一无二的,因为它能特异性抑制透明质酸的合成,使其成为治疗涉及透明质酸过度产生的疾病的宝贵治疗剂 。 与其他香豆素不同,羟甲克罗门不具有抗凝血作用,这拓宽了它的治疗应用范围 。

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

4-Methylumbelliferone Amide Derivatives

- Structure : Incorporation of amide groups at the C7 hydroxyl position (e.g., compounds 4aa–4bq) .

- Activity :

- Acaricidal : Compounds 4bi, 4ac, and 4bd showed >80% mortality against Tetranychus cinnabarinus at 1000 mg/L .

- Herbicidal : Derivatives 4bh and 4bf outperformed acetochlor in inhibiting Digitaria sanguinalis root growth .

- Antifungal : Thioether derivatives (e.g., 3aa, 3ab) inhibited Valsa mali and Botrytis cinerea with EC₅₀ values of 12–16 μg/mL .

This compound Sulfate (MUS) and Glucuronide (MUG)

- Structure : Sulfate (MUS) or glucuronide (MUG) conjugates at the C7 hydroxyl group .

- Activity: Metabolism: Primary metabolites of 4-MU, involved in detoxification via UDP-glucuronosyltransferase (UGT) enzymes . Toxicity: Reduced environmental toxicity compared to parent compound, as seen in brine shrimp (Artemia salina) assays .

Substituted Coumarins (e.g., 7-Hydroxycoumarin Derivatives)

- Structure : Variants with substituents at C4 (e.g., ethyl, phenyl) or additional fused rings (e.g., oxazole-thioether) .

- Activity: Anticancer: C4-substituted derivatives (e.g., compounds 34 and 35) inhibited HSD17B3 in HeLa cells at low nanomolar concentrations . Antioxidant: Derivatives synthesized via alkylation or acylation showed enhanced radical scavenging activity compared to 4-MU .

Functional Comparison

Key Research Findings

- Pesticidal Activity : Amide and thioether derivatives of 4-MU exhibit superior pesticidal effects compared to commercial agents like acetochlor and carbendazim .

- Anticancer Mechanisms : Unlike HA inhibitors, 4-MU directly suppresses pro-inflammatory and matrix-degrading enzymes in chondrocytes, independent of HA depletion .

- Selectivity : 4-MU derivatives (e.g., triazolodiamine analogs) show improved selectivity for Plasmodium falciparum kinase (PfPK5) over human CDK2, reducing host toxicity .

生物活性

4-Methylumbelliferone (4MU) is a coumarin derivative recognized for its diverse biological activities, particularly its role as an inhibitor of hyaluronic acid (HA) synthesis. This compound has garnered attention in various fields, including oncology, immunology, and metabolic disorders. Below is a detailed exploration of its biological activity, supported by research findings, case studies, and data tables.

4MU primarily exerts its effects by inhibiting the synthesis of hyaluronic acid, which plays a critical role in cell proliferation, inflammation, and tissue repair. The inhibition occurs through interference with HA synthases and depletion of UDP-glucuronic acid, a substrate necessary for HA production. This mechanism underlies many of the therapeutic applications of 4MU.

Biological Effects

- Anti-inflammatory Activity :

- Antitumor Properties :

- Metabolic Regulation :

Case Studies

- Study on Glioblastoma : A recent study demonstrated that 4MU not only inhibited cell proliferation but also sensitized resistant glioblastoma cells to chemotherapy, suggesting its potential as an adjunct treatment in cancer therapy .

- Autoimmune Disease Models : In models of type 1 diabetes and multiple sclerosis, 4MU treatment resulted in reduced HA levels and improved clinical outcomes, indicating its promise for managing autoimmune conditions .

Pharmacokinetics

The pharmacokinetics of 4MU have been extensively studied to optimize dosing regimens:

- A common dosing protocol involves feeding mice a diet containing 5% 4MU, which equates to approximately 250 mg/mouse/day. Initial weight loss is observed; however, normal weight gain resumes after one week as serum HA levels decrease .

Data Table: Summary of Biological Activities

Research Findings

Recent research highlights the multifaceted roles of 4MU beyond HA inhibition:

常见问题

Q. What experimental methodologies are recommended to investigate the multi-target effects of 4MU beyond hyaluronic acid (HA) synthesis inhibition?

Advanced Research Question

To explore 4MU's broader mechanisms, integrate multi-omics approaches:

- Transcriptome profiling : Use RNA sequencing (RNA-seq) to identify differentially expressed genes in tissues (e.g., liver transcriptome analysis revealed changes in bile acid metabolism and immune response genes) .

- Protein interaction assays : Employ BioAssay screening (PubChem) and pathway databases (GO, Protein Atlas) to map enzyme and transcription factor targets, including nuclear receptors .

- Pharmacological validation : Combine 4MU with HA supplementation or inhibitors of specific pathways (e.g., Akt, NF-κB) to isolate HA-dependent vs. independent effects .

Q. How can researchers resolve contradictory findings on 4MU’s role in immune modulation across different autoimmune models?

Advanced Research Question

Discrepancies may arise from model-specific variables:

- Experimental design : Compare dosing regimens (e.g., 4MU administered pre- vs. post-disease onset in EAE models) and assess HA levels in target tissues .

- Cell-type specificity : Use conditional knockout mice or cell-specific HA synthase (HAS) deletions to dissect 4MU’s effects on T-cell subsets (Th1, Th2, Tregs) vs. astrocytes .

- Transcriptomic meta-analysis : Cross-reference datasets from autoimmune (EAE) and metabolic studies to identify conserved pathways, such as CXCL12 regulation .

Q. What standardized protocols ensure reliable quantification of 4MU and its derivatives in biological matrices?

Basic Research Question

- Chromatography : Use HPLC or LC-MS with 4-methylumbelliferone as an internal standard. Pre-treat samples with acetonitrile to stabilize analytes .

- Fluorometric assays : Measure fluorescence at pH-dependent excitation maxima (e.g., 370 nm at pH 7.4) with a microplate spectrometer. Validate with calibration curves (3.9–1,000 nM) .

- Enzymatic activity : For phosphatase assays, employ 4-methylumbelliferyl phosphate (4-MUP) as a substrate; quantify liberated 4MU via fluorescence (emission: 445–454 nm) .

Q. How does 4MU induce apoptosis in cancer cells, and what experimental models best capture its antitumor efficacy?

Advanced Research Question

- Mechanistic studies : Assess caspase activation (caspase-3, -8, -9), PARP cleavage, and downregulation of anti-apoptotic proteins (Bcl-2, Bcl-XL) in prostate cancer cell lines (e.g., DU145, PC3-ML) .

- In vivo validation : Use xenograft models with oral 4MU administration. Monitor tumor HA content, microvessel density, and apoptosis markers (TUNEL) .

- HA rescue experiments : Co-administer HA to confirm specificity of pro-apoptotic effects .

Q. What are the best practices for characterizing 4MU’s chemical properties and structural interactions in vitro?

Basic Research Question

- Structural analysis : Use ball-and-stick 3D models (SDF/MOL files) and spectroscopic techniques (UV-Vis absorbance at 218 nm) .

- Solubility and stability : Test in buffers at physiological pH (6.8–7.4) and avoid prolonged exposure to light or reactive matrices .

- Synchrotron crystallography : Resolve atomic interactions with nuclear receptors (e.g., lipid metabolism regulators) .

Q. How can researchers optimize 4MU dosing in preclinical studies to balance efficacy and toxicity?

Advanced Research Question

- Pharmacokinetics : Perform dose-ranging studies in rodents, measuring serum 4MU levels via LC-MS and correlating with HA suppression in target organs .

- Toxicity screening : Monitor body weight, serum cholesterol, and liver function markers (e.g., ALT/AST) in long-term feeding studies .

- Species-specific adjustments : Adjust doses based on metabolic differences (e.g., human vs. murine clearance rates) .

Q. What computational tools aid in predicting 4MU’s off-target interactions and binding affinities?

Advanced Research Question

- Molecular docking : Use AutoDock or Schrödinger to simulate binding to nuclear receptors (e.g., PPARγ, LXR) identified via transcriptomics .

- Cheminformatics databases : Query PubChem BioAssay for known targets and cross-reference with STRING or KEGG pathways .

- Machine learning : Train models on HA synthesis inhibitors to predict novel targets or synergistic drug combinations .

Q. How does 4MU modulate cross-talk between metabolic and immune pathways in chronic diseases?

Advanced Research Question

- Integrated models : Use diet-induced obese mice to study 4MU’s effects on insulin resistance and T-cell infiltration in adipose tissue .

- Cytokine profiling : Multiplex assays (e.g., Luminex) to measure IL-6, TNF-α, and IFN-γ in serum and tissues .

- Single-cell RNA-seq : Resolve cell-type-specific responses in liver or CNS microenvironments .

属性

IUPAC Name |

7-hydroxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHNITRMYYLLCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | hymecromone | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Hymecromone | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8025670 | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylumbelliferone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059622 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

0.00000724 [mmHg] | |

| Record name | Hymecromone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12311 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

90-33-5 | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylumbelliferone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-33-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hymecromone [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hymecromone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07118 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Hymecromone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-methylumbelliferone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9408 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylumbelliferone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hymecromone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.806 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYMECROMONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5NG4Q468 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

381 to 383 °F (NTP, 1992) | |

| Record name | BETA-METHYLUMBELLIFERONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20705 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。